(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;oxalic acid
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Overview
Description
(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms, a piperazine ring, and an oxalic acid moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving 1-chloro-4-(trifluoromethyl)benzene and piperazine under basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-fluorophenylboronic acid and the piperazine intermediate.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)-[4-[[4-methylphenyl]methyl]piperazin-1-yl]methanone
- (2-Fluorophenyl)-[4-[[4-chlorophenyl]methyl]piperazin-1-yl]methanone
- (2-Fluorophenyl)-[4-[[4-bromophenyl]methyl]piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, (2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets, such as in medicinal chemistry and material science.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O.C2H2O4/c20-17-4-2-1-3-16(17)18(26)25-11-9-24(10-12-25)13-14-5-7-15(8-6-14)19(21,22)23;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLGPDHEUZUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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